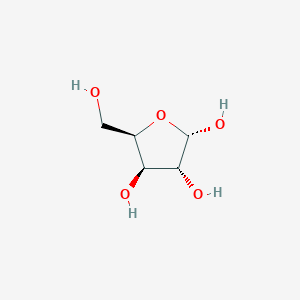

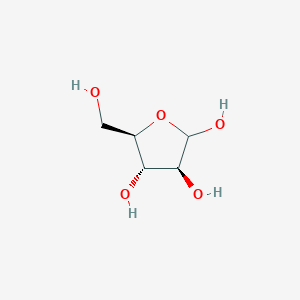

阿拉伯呋喃糖

描述

Synthesis Analysis

Arabinofuranose can be synthesized from various sources, including the dehydration of arabinose to produce furfural in a renewable solvent system catalyzed by Lewis acidic ionic liquid, achieving a high yield and conversion rate (Zhao et al., 2019). Another method involves the enzymatic synthesis of L-arabinose esters followed by radical polymerization, producing polymers with arabinofuranose units (Borges & Balaban, 2014).

科学研究应用

酶的结构和功能:Miyanaga等人(2004年)的研究调查了α-L-阿拉伯呋喃苷酶的结构,揭示了其催化和阿拉伯糖结合结构域,这对于理解酶的功能以及在生物工程和制药领域的潜在应用至关重要(Miyanaga等人,2004年)。

药物开发:Zhang等人(2011年)专注于分枝杆菌阿拉伯基转移酶,在结核分枝杆菌的细胞壁合成中起着关键作用。了解这些酶有助于开发新的抗结核药物(Zhang et al., 2011)。

植物细胞壁合成:Saqib等人(2019年)强调了UDP-阿拉伯吡喃糖酶在植物细胞壁中的作用,将UDP-Arap转化为UDP-阿拉伯呋喃糖,对于细胞壁和天然产物合成至关重要(Saqib et al., 2019)。

生物质水解:Poria等人(2020年)回顾了α-L-阿拉伯呋喃苷酶在生物质水解中的功能,这是木质纤维素生物转化中的关键酶,对生物燃料生产至关重要(Poria et al., 2020)。

糖苷水解酶研究:Hövel等人(2003年)描述了α-L-阿拉伯呋喃苷酶的晶体结构,提供了关于这种糖苷水解酶家族催化机制的见解,这对生物技术和制药领域具有重要意义(Hövel等人,2003年)。

植物中酶的定位:Northcote等人(1989年)使用抗体定位植物细胞中的阿拉伯聚半乳糖和阿拉伯呋喃糖,有助于我们理解细胞壁多糖的定位和结构(Northcote et al., 1989)。

合成化学应用:Pavic等人(2018年)展示了将阿拉伯呋喃糖水解酶转化为酰基转移酶,从而实现酰基α-L-阿拉伯呋喃糖的合成。这种修改在合成化学中具有潜在应用,包括药物修饰(Pavic et al., 2018)。

多糖合成和修饰:Rodrigues Borges和Balaban(2014年)报道了L-阿拉伯糖的糖酯酶催化合成,导致生产具有潜在应用于材料科学的新型聚乙烯醇(Rodrigues Borges & Balaban, 2014)。

安全和危害

Arabinofuranose is not classified as a hazardous good . In case of inhalation, it is recommended to remove the person to fresh air and keep comfortable for breathing . In case of skin contact, wash with plenty of water . In case of contact with eyes, wash with plenty of water . If swallowed, rinse mouth .

未来方向

The efficient bioconversion of arabinofuranose into monosaccharides, oligosaccharides, and/or other chemicals depends on the synergism of main-chain enzymes and de-branching enzymes . The research on microbial arabinofuranosidases has developed quickly in recent years . Future research needs to explore many aspects of arabinofuranosidases in much detail .

属性

IUPAC Name |

(3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-ZRMNMSDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446704 | |

| Record name | D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-arabinofuranose | |

CAS RN |

13221-22-2 | |

| Record name | Arabinofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13221-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

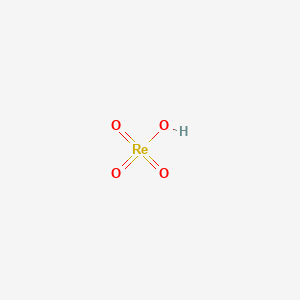

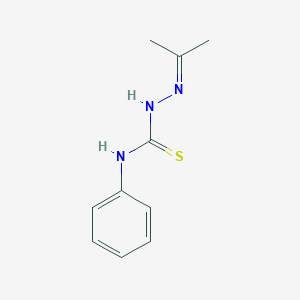

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

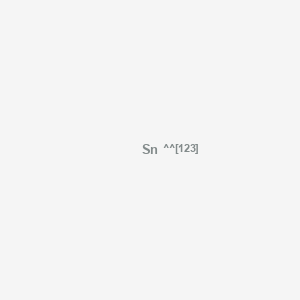

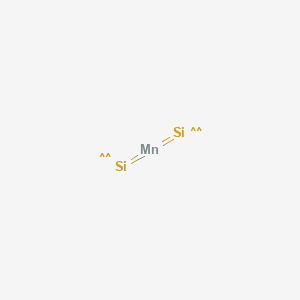

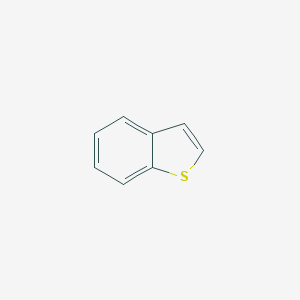

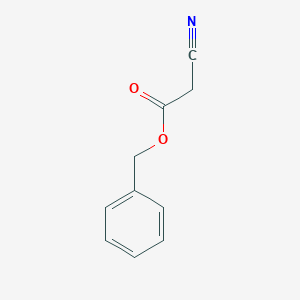

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)

![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)